molecular formula C12H17NO3S B262999 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol

1-[(3-Methylphenyl)sulfonyl]-4-piperidinol

Cat. No. B262999
M. Wt: 255.34 g/mol
InChI Key: BIPZVWKVPTVORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenyl)sulfonyl]-4-piperidinol is a chemical compound that belongs to the category of sulfonyl compounds. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression in animal models. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain. These effects are due to the compound's ability to inhibit enzymes involved in neurotransmitter metabolism and to increase the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol in lab experiments is its high potency and selectivity for various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of using this compound in lab experiments.

Future Directions

There are several future directions for the study of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other physiological processes such as inflammation and immune function. Additionally, further studies are needed to optimize the synthesis method and to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(3-Methylphenyl)sulfonyl]-4-piperidinol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in important physiological processes such as neurotransmitter metabolism, and their dysregulation has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-[(3-Methylphenyl)sulfonyl]-4-piperidinol

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

1-(3-methylphenyl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C12H17NO3S/c1-10-3-2-4-12(9-10)17(15,16)13-7-5-11(14)6-8-13/h2-4,9,11,14H,5-8H2,1H3

InChI Key

BIPZVWKVPTVORW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.